molecular formula C14H15NO5 B604149 Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1239761-55-7

Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B604149
CAS No.: 1239761-55-7
M. Wt: 277.27g/mol
InChI Key: JETMEISSCWXNJC-UHFFFAOYSA-N
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Description

Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxycarbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with a methoxycarbonyl phenyl compound under controlled conditions. The reaction conditions often include the use of solvents like methanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate include:

  • 4-(Methoxycarbonyl)phenylboronic acid
  • Phenylboronic esters
  • Indole derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-13(17)9-3-5-11(6-4-9)15-8-10(7-12(15)16)14(18)20-2/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETMEISSCWXNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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